(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
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Overview
Description
(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a tetrahydronaphthalene core, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the methoxy group and the sulfonyl chloride functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl chlorides and methoxy-substituted tetrahydronaphthalenes. Examples include:
- (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
- (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid
Uniqueness
What sets (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride apart is its combination of a methoxy group and a sulfonyl chloride functional group on a tetrahydronaphthalene core. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(1S,2S)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFAGVIHLEQJW-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](CCC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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